Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a sulfonyl group attached to a chlorophenyl group. This compound is of interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method is the cyclization of o-hydroxyacetophenones under basic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative. The sulfonyl group is often introduced via sulfonylation reactions using sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction of the methanone moiety can produce benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanol.
Scientific Research Applications
Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The benzofuran ring can intercalate with DNA, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds like psoralen and angelicin share the benzofuran core and exhibit similar biological activities.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxamide have similar structural features and pharmacological properties.
Uniqueness
Benzofuran-2-yl(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)methanone is unique due to the combination of its benzofuran and pyrrolidine rings with a sulfonyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-benzofuran-2-yl-[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4S/c20-14-5-7-15(8-6-14)26(23,24)16-9-10-21(12-16)19(22)18-11-13-3-1-2-4-17(13)25-18/h1-8,11,16H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOMFKPEDXWVQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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